Enhanced Lipophilicity vs. Unsubstituted Core Scaffold
The addition of bromine and chlorine atoms to the benzo[d]isoxazole core dramatically increases its lipophilicity, a key property influencing membrane permeability and in vivo distribution of final drug candidates. The 4-bromo-3-chloro substitution pattern yields a calculated LogP of 2.95–3.24, which is substantially higher than that of the unsubstituted parent heterocycle, benzo[d]isoxazole . This difference is quantifiable and meaningful for projects requiring a hydrophobic building block.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.95 to 3.24 (predicted) |
| Comparator Or Baseline | Benzo[d]isoxazole (unsubstituted): 1.6 to 1.83 (experimental) |
| Quantified Difference | Increase of +1.12 to +1.64 LogP units (approx. 13- to 44-fold increase in octanol/water partition coefficient) |
| Conditions | Computational prediction vs. experimental measurement; target data are predicted values from vendor and database sources |
Why This Matters
This specific lipophilicity profile makes 4-Bromo-3-chlorobenzo[d]isoxazole a distinctly more hydrophobic building block than the parent core, suitable for applications where this property is required, such as in the synthesis of CNS-penetrant drug candidates.
